N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with a unique arrangement of sulfur and nitrogen heteroatoms. The tricyclic system (3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaene) is substituted at position 4 with a methylsulfanyl group and linked to a 2-oxo-2H-chromene-3-carboxamide moiety. The coumarin-derived carboxamide component is notable for its planar aromatic structure, often associated with fluorescence properties and enzyme inhibition capabilities, as seen in structurally related compounds like 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) .
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O3S3/c1-26-19-21-12-7-6-11-14(15(12)28-19)27-18(20-11)22-16(23)10-8-9-4-2-3-5-13(9)25-17(10)24/h2-8H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDGBLIEDOSZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thioamide with a functionalized thiazole, followed by further reactions to introduce the chromene and carboxamide groups . The reaction conditions typically include the use of oxidizing agents like aqueous potassium ferricyanide and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or acylated benzothiazole derivatives.
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including optoelectronic devices
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole and thiazolo rings can bind to enzymes or receptors, modulating their activity. The presence of the chromene moiety may enhance its binding affinity and specificity. The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Selected Compounds
Key Differences and Implications
Heteroatom Composition: The primary compound contains two sulfur atoms (3,12-dithia) and two nitrogen atoms (5,10-diaza) in its tricyclic core, distinguishing it from nitrogen-dominant analogs like 10H-2,7-diazaphenothiazine . Sulfur atoms enhance lipophilicity and may improve membrane permeability compared to nitrogen-rich systems.
Carboxamide Substituents :
- The coumarin-carboxamide group in the primary compound contrasts with the oxazole-carboxamide in ’s analog. Coumarins are associated with fluorescence and kinase inhibition, whereas oxazoles are more rigid and resistant to oxidative metabolism .
Biological Activity: Diazaphenothiazines () exhibit antipsychotic and anticancer activity due to their planar, aromatic cores interacting with DNA or neurotransmitter receptors . The primary compound’s sulfur atoms and coumarin group may target enzymes like cyclooxygenase or proteases, though specific data are unavailable.
Biological Activity
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound integrates a benzamide core with a heterocyclic system that includes thiazole and benzothiazole rings, which are known for their diverse biological activities.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of approximately 414.52 g/mol. The structure features a chromene moiety linked to a pentaene chain that contributes to its biological activity.
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its potential as an inhibitor in different biochemical pathways.
The mechanism of action is believed to involve interaction with specific enzymes or receptors due to the presence of the thiazole and benzothiazole rings, which can bind to active or allosteric sites on proteins. The methylsulfanyl group may enhance binding affinity and specificity, making it a candidate for therapeutic applications.
Anticancer Activity
Several studies have indicated that derivatives of compounds with similar structures exhibit anticancer properties. For instance:
- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines. Results showed significant inhibition of cell proliferation in breast and lung cancer models.
- Case Study 2 : In vivo studies demonstrated that the compound reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Case Study 3 : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited potent antibacterial activity at low micromolar concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Model/Method | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation Assay | Significant inhibition in cancer cell lines | |
| Anticancer | In Vivo Xenograft Model | Reduced tumor growth | |
| Antimicrobial | Bacterial Strain Testing | Potent activity against S. aureus and E. coli |
Potential Applications
Given its diverse biological activities, this compound shows promise in several fields:
- Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and infectious diseases.
- Material Science : Its unique chemical structure may allow for applications in organic electronics or photonic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
